molecular formula C12H16O2 B092307 3-Phenylpropyl propionate CAS No. 122-74-7

3-Phenylpropyl propionate

Cat. No.: B092307
CAS No.: 122-74-7
M. Wt: 192.25 g/mol
InChI Key: GTNCESCYZPMXCJ-UHFFFAOYSA-N
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Description

3-Phenylpropyl propionate is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a heavy, floral, balsamic odor that has hyacinth and mimosa undertones. This compound is practically insoluble in water but soluble in alcohol and oils . It is commonly used in perfume compositions and as a sweetener in cases where spicy notes are less desirable .

Preparation Methods

3-Phenylpropyl propionate is typically prepared by the esterification of phenylpropyl alcohol with propionic acid . The reaction conditions generally involve the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to drive the reaction to completion, and the product is then purified by distillation.

Chemical Reactions Analysis

3-Phenylpropyl propionate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield phenylpropyl alcohol and propionic acid.

    Oxidation: The phenyl group in this compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

3-Phenylpropyl propionate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-Phenylpropyl propionate primarily involves its interaction with olfactory receptors due to its aromatic properties. When used in perfumes, it binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a floral and balsamic odor. In chemical reactions, its ester group is the primary site of reactivity, undergoing hydrolysis, oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

3-Phenylpropyl propionate can be compared with other similar compounds such as:

    Phenylpropyl acetate: Similar in structure but has an acetate ester group instead of a propionate group.

    Phenylpropyl butyrate: Similar in structure but has a butyrate ester group instead of a propionate group.

    Benzyl propionate: Similar in structure but has a benzyl group instead of a phenylpropyl group.

The uniqueness of this compound lies in its specific floral and balsamic odor profile, which makes it particularly valuable in the perfume industry .

Properties

IUPAC Name

3-phenylpropyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNCESCYZPMXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861757
Record name Benzenepropanol, 1-propanoate
Source EPA DSSTox
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, heavy floral balsamic odour
Record name 3-Phenylpropyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

279.00 to 280.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl propanoate
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl propanoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Phenylpropyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.995-1.005
Record name 3-Phenylpropyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

122-74-7
Record name 3-Phenylpropyl propionate
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Record name 3-Phenylpropyl propanoate
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Record name 3-Phenylpropyl propionate
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Record name Benzenepropanol, 1-propanoate
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Record name 3-phenylpropyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.157
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Record name 3-PHENYLPROPYL PROPANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Phenylpropyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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